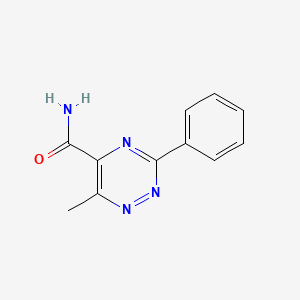
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-phenyl-1,2,4-triazine-5-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-Methyl-6-phenyl-1,2,4,5-tetrazine
- 1,3,5-Triazine-2,4,6-triamine (Melamine)
- 6-Phenyl-2,4-diamino-1,3,5-triazine
Comparison: 6-Methyl-3-phenyl-1,2,4-triazine-5-carboxamide stands out due to its unique amide functional group, which imparts distinct chemical reactivity and biological activity. Compared to 3-Methyl-6-phenyl-1,2,4,5-tetrazine, it has a different nitrogen arrangement, leading to varied chemical properties. Melamine, on the other hand, is widely used in industrial applications but lacks the specific biological activities associated with this compound .
Properties
CAS No. |
112393-72-3 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-3-phenyl-1,2,4-triazine-5-carboxamide |
InChI |
InChI=1S/C11H10N4O/c1-7-9(10(12)16)13-11(15-14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16) |
InChI Key |
BBVTVHLEKYBLED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=N1)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















